molecular formula C11H20O2 B13173566 2-(3,4-Dimethylcyclohexyl)propanoic acid

2-(3,4-Dimethylcyclohexyl)propanoic acid

Cat. No.: B13173566
M. Wt: 184.27 g/mol
InChI Key: VNCWHFLVYHSYEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethylcyclohexyl)propanoic acid is an organic compound with the molecular formula C11H20O2 It is a derivative of propanoic acid, where the propanoic acid moiety is attached to a 3,4-dimethylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylcyclohexyl)propanoic acid typically involves the alkylation of cyclohexane derivatives followed by carboxylation. One common method is the Friedel-Crafts alkylation of 3,4-dimethylcyclohexane with propanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include distillation and recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylcyclohexyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of acyl derivatives or other substituted products.

Scientific Research Applications

2-(3,4-Dimethylcyclohexyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies related to metabolic pathways and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylcyclohexyl)propanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity. Additionally, the cyclohexyl group can influence the compound’s hydrophobic interactions and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,4-Dimethylcyclohexyl)propanoic acid
  • 3-(3,4-Dimethoxyphenyl)propanoic acid
  • 2-(3,4-Dimethylphenyl)propanoic acid

Uniqueness

2-(3,4-Dimethylcyclohexyl)propanoic acid is unique due to the presence of the 3,4-dimethylcyclohexyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

2-(3,4-dimethylcyclohexyl)propanoic acid

InChI

InChI=1S/C11H20O2/c1-7-4-5-10(6-8(7)2)9(3)11(12)13/h7-10H,4-6H2,1-3H3,(H,12,13)

InChI Key

VNCWHFLVYHSYEM-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1C)C(C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.